2-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid
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Overview
Description
2-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid is a synthetic organic compound with the molecular formula C11H19NO4 It is characterized by the presence of a cyclopropyl ring, a tert-butoxycarbonyl (Boc) protecting group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid typically involves multiple steps:
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Formation of the Cyclopropyl Intermediate: : The initial step often involves the formation of a cyclopropyl intermediate. This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.
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Introduction of the Boc-Protected Amino Group: : The cyclopropyl intermediate is then reacted with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to introduce the Boc-protected amino group.
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Attachment of the Acetic Acid Moiety: : The final step involves the introduction of the acetic acid moiety. This can be done through a nucleophilic substitution reaction where the Boc-protected cyclopropylamine is reacted with bromoacetic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
2-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid can undergo various types of chemical reactions:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, bases like triethylamine
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid has several applications in scientific research:
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Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
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Biology: : The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays due to its unique structural features.
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Industry: : The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with active sites and affecting enzyme activity. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amine which can then participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]propanoic acid
- 2-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]butanoic acid
- 2-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]pentanoic acid
Uniqueness
2-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid is unique due to its specific combination of a cyclopropyl ring and a Boc-protected amino group, which provides stability and reactivity under controlled conditions. This makes it a valuable intermediate in synthetic organic chemistry, particularly for the development of complex molecules with potential biological activity.
Properties
IUPAC Name |
2-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7-11(4-5-11)6-8(13)14/h4-7H2,1-3H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYKUPXTKLTOHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1784351-60-5 |
Source
|
Record name | 2-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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